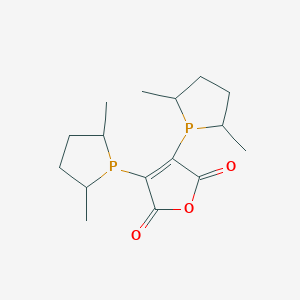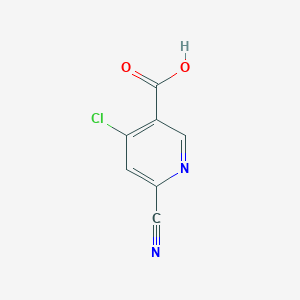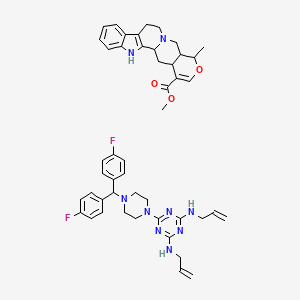
3,4-Bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride: is a chiral ligand that has garnered significant interest in the field of asymmetric synthesis. This compound is known for its ability to form complexes with transition metals, which can then be used as catalysts in various chemical reactions. The unique structure of this compound, featuring two phospholane rings, imparts it with distinct stereochemical properties that are highly valuable in enantioselective catalysis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride typically involves the reaction of maleic anhydride with (2R,5R)-2,5-dimethylphospholane. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is carefully monitored to optimize yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride primarily undergoes reactions that involve its phospholane rings. These reactions include:
Oxidation: The phospholane rings can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phospholane rings to phosphines.
Substitution: The compound can undergo substitution reactions where the phospholane rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phospholane derivatives.
科学的研究の応用
Chemistry: In chemistry, (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride is used as a chiral ligand in asymmetric catalysis. It forms complexes with metals such as rhodium, palladium, and platinum, which are then used to catalyze enantioselective hydrogenation, hydroformylation, and other reactions.
Biology and Medicine: The compound’s ability to form chiral metal complexes makes it valuable in the synthesis of pharmaceuticals. Enantioselective catalysis is crucial in the production of drugs that require specific stereochemistry for efficacy and safety.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and materials that require precise stereochemical control. Its applications extend to the manufacture of agrochemicals, flavors, and fragrances.
作用機序
The mechanism by which (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride exerts its effects involves the formation of chiral metal complexes. These complexes act as catalysts in various chemical reactions, facilitating the formation of enantioselective products. The phospholane rings provide a chiral environment that influences the stereochemistry of the reaction, ensuring the production of the desired enantiomer.
類似化合物との比較
- (-)-1,2-Bis[(2R,5R)-2,5-diphenylphospholano]ethane
- (-)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene
- (R,R)-Me-DUPHOS
Uniqueness: What sets (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride apart from similar compounds is its specific combination of phospholane rings and maleic anhydride. This unique structure imparts distinct stereochemical properties that are highly valuable in enantioselective catalysis. The compound’s ability to form stable and highly active chiral metal complexes makes it a preferred choice in various asymmetric synthesis applications.
特性
IUPAC Name |
3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3P2/c1-9-5-6-10(2)20(9)13-14(16(18)19-15(13)17)21-11(3)7-8-12(21)4/h9-12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHMFJKKVZGWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=C(C(=O)OC2=O)P3C(CCC3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(Benzyloxymethyl)cyclobutyl]ethanol](/img/structure/B12282641.png)
![[17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12282642.png)
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12282643.png)

![1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone](/img/structure/B12282653.png)
![1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12282663.png)

![tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12282676.png)
![Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate](/img/structure/B12282683.png)


![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![1,6,13-Trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B12282730.png)
